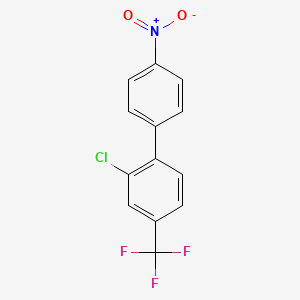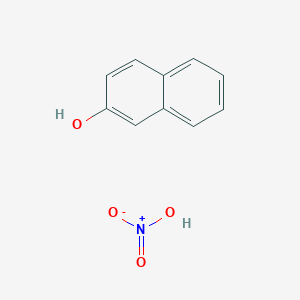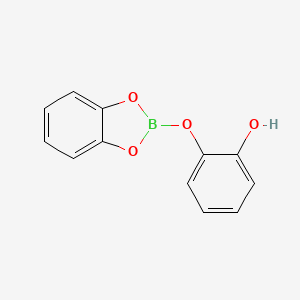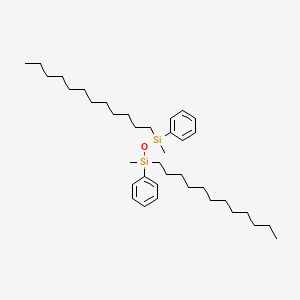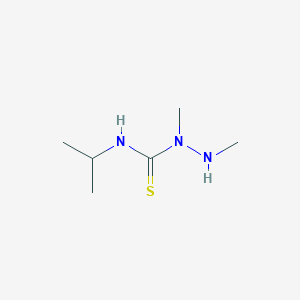
2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro-: is an organic heterobicyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- typically involves the reaction of an appropriate amine with a phenolic compound in the presence of formaldehyde. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening it up and forming different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxidized furan compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced polymers and resins. Its ability to form stable, high-performance materials makes it valuable in coatings, adhesives, and composite materials.
Wirkmechanismus
The mechanism of action of 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoxazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2H-3,1-Benzoxazine, 2-(3-furanyl)-1,4-dihydro-
- 2H-3,1-Benzoxazine, 2-(2-thienyl)-1,4-dihydro-
- 2H-3,1-Benzoxazine, 2-(2-pyridyl)-1,4-dihydro-
Uniqueness: The presence of the furan ring in 2H-3,1-Benzoxazine, 2-(2-furanyl)-1,4-dihydro- imparts unique electronic and steric properties that can influence its reactivity and interactions. Compared to its analogs with different heterocyclic rings, this compound may exhibit distinct biological activities and material properties.
Eigenschaften
CAS-Nummer |
90284-37-0 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(furan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C12H11NO2/c1-2-5-10-9(4-1)8-15-12(13-10)11-6-3-7-14-11/h1-7,12-13H,8H2 |
InChI-Schlüssel |
HVMQPVQDQZYNDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



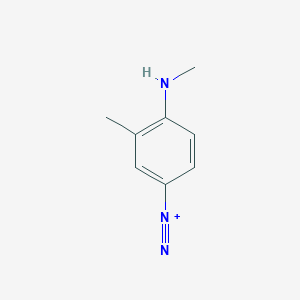
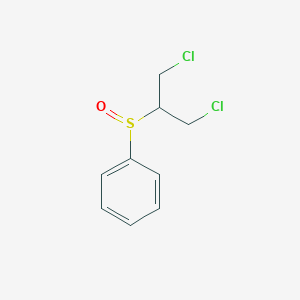
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
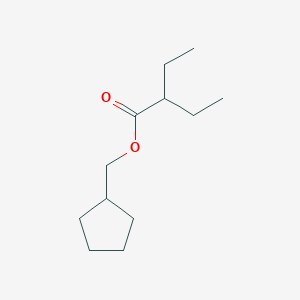
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
